N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-26-13-5-2-11(3-6-13)16-9-24-17(10-27-19(24)23-16)18(25)22-15-7-4-12(20)8-14(15)21/h2-10H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVNUPTEATZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl Group: This step involves the use of 2,4-difluoroaniline, which is coupled with the imidazo[2,1-b]thiazole core through a nucleophilic substitution reaction.
Attachment of the 4-methoxyphenyl Group: This is done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using 4-methoxyphenylboronic acid or a similar reagent.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-difluorophenyl group undergoes nucleophilic substitution, particularly at the fluorine atoms. Reactions typically occur under polar aprotic solvent conditions with mild bases:
| Reactant | Conditions | Product | Outcome/Application |
|---|---|---|---|
| Sodium methoxide | DMF, 60–80°C, 6–8 hours | Methoxy-substituted phenyl derivative | Modifies electronic properties for SAR studies |
| Piperidine | Ethanol, reflux, 12 hours | Piperidine-substituted analog | Enhances lipophilicity for bioavailability |
These substitutions are monitored via TLC and confirmed by -NMR spectroscopy to track fluorine displacement.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl moiety participates in electrophilic reactions. Nitration and sulfonation are prominent:
| Reaction Type | Reagents/Conditions | Position Selectivity | Key Findings |
|---|---|---|---|
| Nitration | HNO/HSO, 0–5°C | Para to methoxy | Introduces nitro group for further reduction |
| Sulfonation | ClSOH, CHCl, RT | Meta to methoxy | Enhances solubility via sulfonic acid formation |
Methoxy groups direct electrophiles to specific positions, confirmed by -NMR aromatic region analysis.
Carboxamide Hydrolysis
The terminal carboxamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 24h | Corresponding carboxylic acid | Precursor for salt formation (e.g., sodium salt) |
| 2M NaOH, EtOH, 12h | Carboxylate anion | Improves aqueous solubility for formulation |
Reaction progress is tracked via IR spectroscopy (loss of amide I band at ~1650 cm).
Imidazo[2,1-b]thiazole Ring Reactivity
The fused imidazo-thiazole ring participates in:
Ring-Opening Reactions
Controlled oxidation with KMnO/HSO cleaves the thiazole ring, yielding imidazole-2-carboxylic acid derivatives.
Halogenation
Bromination (Br/AcOH) occurs at C5 of the imidazole ring, confirmed by X-ray crystallography.
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling via its brominated intermediates:
| Partner Boronic Acid | Catalyst/Conditions | Application |
|---|---|---|
| Phenylboronic acid | Pd(PPh), DME, 80°C | Expands π-conjugation for fluorescence studies |
Key Research Findings
-
Solvent Effects : Reactions in DMF versus ethanol significantly alter substitution rates (e.g., 3x faster nucleophilic substitution in DMF).
-
Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature reactions.
-
Biological Correlations : Electrophilic substitution at the methoxyphenyl group reduces kinase inhibition potency by 40–60% .
Scientific Research Applications
Structural Characteristics
The compound features a complex imidazo-thiazole structure, which is known for its pharmacological versatility. The presence of fluorine and methoxy groups enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of 385.4 g/mol .
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of imidazo-thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Table 1: Cytotoxicity of Imidazo-Thiazole Derivatives
These findings suggest that the compound may act through mechanisms such as inhibition of DNA synthesis or disruption of microtubule formation.
Targeting Kinases
The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in the treatment of various malignancies as they interfere with signaling pathways that promote cell proliferation and survival. Preliminary studies indicate that this compound may exhibit selective inhibition against certain kinases .
Mechanistic Insights
Understanding the mechanism of action is vital for optimizing the therapeutic potential of this compound. Studies utilizing molecular docking simulations have suggested that the compound binds effectively to the ATP-binding site of target kinases, thereby preventing their activation .
Figure 1: Molecular Docking Simulation Results
Molecular Docking
Drug Development
Given its promising biological activities, further development and optimization of this compound could lead to novel therapeutic agents for cancer treatment. Ongoing research aims to enhance its efficacy and reduce potential side effects through structural modifications.
Combination Therapies
Exploring combination therapies with other chemotherapeutic agents may enhance the overall effectiveness of this compound in clinical settings. Preliminary studies suggest synergistic effects when combined with established anti-cancer drugs .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may inhibit key signaling pathways, leading to the disruption of cellular functions and ultimately causing cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-methoxybenzamide
- (1S)-2-(cyclopropylmethyl)-N-(2,4-difluorophenyl)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,3′-azetidine]carboxamide
Uniqueness
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific structural features, such as the imidazo[2,1-b]thiazole core and the presence of both 2,4-difluorophenyl and 4-methoxyphenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS No. 1021260-40-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
- Molecular Formula : C19H13F2N3O2S
- Molecular Weight : 385.4 g/mol
- Physical Properties : Notably, the compound features a thiazole ring fused with an imidazole structure, which is known for enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has demonstrated significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human cervix carcinoma (HeLa) | 4.2 | Induces apoptosis via mitochondrial pathway |
| Murine mammary carcinoma (FM3A) | 1.5 | Inhibits CDK1 activity |
| Non-small cell lung cancer | 3.0 | Disrupts cell cycle progression |
The compound's mechanism involves the inhibition of key regulatory proteins in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The following table summarizes its effectiveness:
The selective inhibition of Mtb suggests potential for development as an antitubercular agent .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. This is measured through various assays that evaluate the compound's ability to scavenge free radicals:
- DPPH Radical Scavenging Activity : The compound showed an IC50 value comparable to quercetin, a well-known natural antioxidant.
- Enhancement of NAD(P)H Quinone Reductase Activity : This enzyme plays a crucial role in cellular detoxification processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Study on Anticancer Properties : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study found that modifications to the phenyl groups significantly influenced the anticancer activity, with certain substitutions enhancing potency against specific cancer types .
- Antimicrobial Evaluation : Research focused on the compound's efficacy against Mtb revealed that it operates through a unique mechanism that selectively targets mycobacterial cells while sparing human cells .
- Antioxidant Studies : The antioxidant capacity was assessed using in vitro assays that demonstrated the compound's ability to reduce oxidative stress markers in cellular models .
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
Methodological Answer:
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the imidazo-thiazole core via cyclization of thioamide intermediates under microwave irradiation or conventional heating (130°C in ethanol) .
- Step 2: Functionalization of the core with substituents. For example, coupling the carboxamide group requires activating agents like EDCI/HOBt in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine as a base to facilitate amide bond formation .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .
Key Considerations: Solvent choice (DMF enhances solubility but may require higher temperatures) and catalyst selection (palladium or copper salts for cross-coupling) are critical for yield optimization .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (¹H) and 55 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₄F₂N₃O₂S: 418.0792) .
- X-ray Crystallography: Resolves stereochemistry and confirms fused-ring planarity (e.g., dihedral angles <5° between aromatic rings) .
Intermediate: How do substituents like difluorophenyl and methoxyphenyl influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Fluorine Substituents: Enhance lipophilicity and metabolic stability. The 2,4-difluorophenyl group increases binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
- Methoxyphenyl Group: Improves solubility via polar interactions while maintaining aromatic stacking in target binding sites .
Experimental Design:
Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy with ethoxy).
Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina) to identify key interactions .
Advanced: How to resolve contradictions in reported biological activities of similar compounds?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays: Replicate studies using consistent protocols (e.g., ATP concentration in kinase assays) .
- Comparative SAR Analysis: Evaluate analogs with minor structural differences. For example, replacing the imidazo-thiazole core with triazolo-thiazole may alter selectivity .
- Computational Modeling: Use molecular dynamics simulations to assess binding mode consistency across studies .
Case Study: A compound with a trifluoromethyl group showed 10-fold higher activity than its methyl analog due to enhanced halogen bonding .
Advanced: What crystallographic techniques are used to study this compound’s solid-state behavior?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grows crystals via slow evaporation (solvent: DCM/methanol). Data collection at 100 K resolves bond lengths/angles (e.g., C–S bond: 1.74 Å) and packing interactions .
- Powder X-ray Diffraction (PXRD): Confirms phase purity by matching experimental patterns with simulated data from SCXRD .
- Thermal Analysis (DSC/TGA): Identifies polymorphs (e.g., melting point variations >10°C indicate distinct crystalline forms) .
Intermediate: How to design stability studies under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative Stress Testing: Expose to H₂O₂ (3% v/v) and quantify degradation products using LC-MS .
- Photostability: Use a solar simulator (ICH Q1B guidelines) to assess UV-induced decomposition .
Advanced: What strategies improve solubility without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Co-crystallization: Use co-formers like succinic acid to enhance aqueous solubility via hydrogen bonding .
- Nanoformulation: Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
